molecular formula C3H6N2O B085071 Ethenylurea CAS No. 13370-08-6

Ethenylurea

Cat. No. B085071
CAS RN: 13370-08-6
M. Wt: 86.09 g/mol
InChI Key: FAFWKDXOUWXCDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ethenylurea can be synthesized through a carbonylation process using [11C]carbon monoxide. This method demonstrates high efficiency, with trapping efficiencies reaching up to 90% and conversion yields up to 82% (Doi et al., 2004).
  • Another approach involves the convergent coupling of orthogonally protected benzophenone derivatives, showcasing selective syntheses techniques (Fujita et al., 2004).

Molecular Structure Analysis

  • The crystal structure of N,N'-diphenylurea, a related compound, indicates a pseudo C(2) symmetry with phenyl groups trans to the oxygen atom, providing insights into the structural configuration of related urea derivatives (Ganis et al., 1970).

Chemical Reactions and Properties

  • In the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, ethene (a related compound) forms exclusively from xylenes and trimethylbenzenes, indicating a separation in the mechanism of formation from higher alkenes (Svelle et al., 2006).

Physical Properties Analysis

  • The crystal structure of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, reveals intramolecular hydrogen bonds contributing to structural stability. This suggests similar stability potential in Ethenylurea (Achutha et al., 2017).

Chemical Properties Analysis

  • The adsorption of ethene on Pd(110) surfaces demonstrates high reactivity and dehydrogenation at elevated temperatures. This could imply similar reactivity patterns for Ethenylurea in contact with metal surfaces (Bowker et al., 2005).

Scientific Research Applications

Phytoprotectant against Ozone Pollution

Ethenylurea, specifically ethylene diurea (EDU), has been studied for its phytoprotective properties against ground-surface ozone, a widespread pollutant. The research aimed to assess the potential toxicity of EDU in the absence of ozone and investigate its mode of action using Lemna minor L. as a model organism. Results indicated that EDU concentrations greater than 593 mg L^(-1) inhibited colony growth, suggesting potential toxicity at high concentrations. However, low concentrations showed a hormetic response, indicating stimulatory effects that may suggest overcompensation in response to homeostasis disruption. These findings highlight EDU's role in environmental protection and its impact on plant biology (Agathokleous et al., 2016).

Role in Collagen Fibrillogenesis

Research into the effects of ethylurea on collagen fibrillogenesis in vitro has revealed its influence on hydrophobic interactions during the formation of collagen fibrils. Ethylurea was found to decrease the extent and rate of fibril formation, with a greater inhibitory effect observed in enzyme-digested collagens. This suggests that ethylurea can alter the mechanism of fibril growth, possibly through a conformational change in the hydrophobic cluster of the C-terminal peptide of collagen, emphasizing the significance of hydrophobic interactions in collagen fibril nucleation and growth (Capaldi & Chapman, 1984).

Encapsulation for Fungicidal Activity

The encapsulation of triphenyltin hydroxide, a compound related to ethenylurea, aimed to extend its fungicidal activity and reduce phytotoxicity in agricultural applications, such as peanut fields. The study found that polyureas and ethyl cellulose were adequate materials for encapsulating triphenyltin hydroxide, as evidenced by biological tests. This approach not only prolongs the fungicide's effectiveness but also minimizes adverse effects on crops, demonstrating the potential of encapsulation technologies in agriculture (Markus, Felix, & Pelah, 1986).

Safety and Hazards

Ethenylurea has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWKDXOUWXCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298292
Record name Ethenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenylurea

CAS RN

13370-08-6
Record name Ethenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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